

# Industrial-Scale Production of Torularhodin: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Torularhodin**, a C40 carotenoid with a carboxylic acid group, is a red pigment produced by various yeast species, notably of the genera Rhodotorula, Sporobolus, and Sporidiobolus. Its unique chemical structure, featuring an extended conjugated double bond system, imparts potent antioxidant properties, making it a molecule of significant interest for applications in the pharmaceutical, cosmetic, and food industries.[1][2] **Torularhodin** has demonstrated greater antioxidant activity than  $\beta$ -carotene in quenching singlet oxygen.[3][4] This document provides detailed application notes and protocols for the industrial-scale production of **Torularhodin**, covering microbial fermentation, extraction, and purification.

### **Data Presentation**

## Table 1: Fermentation Parameters for Torularhodin Production



Microo rganis m	Carbo n Source	Nitrog en Source	C/N Ratio	Tempe rature (°C)	рН	Agitati on (rpm)	Torular hodin Yield	Refere nce
Rhodot orula mucilag inosa	Glucos e	(NH <sub>4</sub> ) <sub>2</sub> S O <sub>4</sub> , Yeast Extract	-	22	-	-	1.13 g/L (total caroten oids)	[5]
Rhodot orula mucilag inosa	Glucos e	-	-	25.8	6.1	-	63.37 μg/g (total caroten oids)	[6]
Rhodot orula glutinis	Glucos e	Yeast Extract	50:1	-	-	-	-	[6]
Rhodot orula glutinis	Malt Extract	Urea	-	27.5	6.7	180	25.14 mg/L (total caroten oids)	[7]
Rhodos poridiu m toruloid es	Glucos e	-	22	28	-	-	21.3 mg/L	[8]
Rhodot orula rubra	Glucos e	Yeast Extract, NH4NO	-	-	5.0	600	140- 350 μg/L	[9]
Rhodot orula mucilag inosa	Xylose	(NH4)2S O4	~200	30	-	210	17.4 ± 1.0 μg/g DW	[10]



Rhodot orula mucilag inosa	Glycero I	(NH4)2S O4	~200	30	-	210	32.0 ± 1.0 μg/g DW	[10]
Rhodot orula mucilag inosa	Glucos e	(NH4)2S O4	~200	30	-	210	50.5 ± 3.0 μg/g DW	[10]

DW: Dry Weight

**Table 2: Comparison of Torularhodin Extraction and Purification Methods** 



Method	Principle	Key Reagents /Paramet ers	Purity of Torularho din	Advantag es	Disadvan tages	Referenc e
Solvent Extraction with Silica Chromatog raphy	Differential solubility and polarity	Acetone, Hexane, Methanol; Silica gel stationary phase	High	Well- established , effective for lab- scale	Use of large volumes of organic solvents, potential for residual solvents	[10][11]
Supercritic al CO <sub>2</sub> (SC-CO <sub>2</sub> ) Extraction	Selective extraction based on polarity using supercritica I fluid	CO <sub>2</sub> , Ethanol (co- solvent); Temperatur e: 40-60°C; Pressure: 300-500 bar	Up to 97.9%	Environme ntally friendly, high purity, tunable selectivity	High initial equipment cost	[12][13]
Alkaline Methanol Extraction	Saponificat ion and selective extraction of acidic carotenoid s	Methanol, Potassium Hydroxide	-	Simple, can separate acidic carotenoid s	May degrade other component s, requires subsequen t purification	[9]

### **Experimental Protocols**

## Protocol 1: Industrial-Scale Fermentation of Rhodotorula glutinis for Torularhodin Production

### Methodological & Application





This protocol outlines a generalized procedure for the batch fermentation of Rhodotorula glutinis for optimal **Torularhodin** production.

- 1. Inoculum Preparation: a. Prepare a seed culture medium (e.g., YPD: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). b. Inoculate a single colony of Rhodotorula glutinis into a 250 mL flask containing 50 mL of seed culture medium. c. Incubate at 28-30°C for 48 hours with shaking at 180-200 rpm.
- 2. Bioreactor Preparation and Inoculation: a. Prepare the production medium in a sterilized bioreactor. A suitable medium composition is (per liter): 30 g glucose, 5 g yeast extract, 2 g (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>, 1 g KH<sub>2</sub>PO<sub>4</sub>, 0.5 g MgSO<sub>4</sub>·7H<sub>2</sub>O. b. Adjust the initial pH of the medium to 5.5-6.0. c. Inoculate the bioreactor with the seed culture (5-10% v/v).
- 3. Fermentation Process: a. Set the fermentation temperature to 25-30°C. Higher temperatures may favor **torularhodin** synthesis over other carotenoids.[1] b. Maintain a dissolved oxygen (DO) level of at least 20% saturation through controlled aeration and agitation (e.g., 200-400 rpm). c. Optionally, introduce weak white light irradiation during the logarithmic growth phase to potentially increase **Torularhodin** production.[3][4] d. Monitor cell growth (OD<sub>600</sub>), substrate consumption, and pH throughout the fermentation. e. The typical fermentation time is 72-120 hours.
- 4. Cell Harvesting: a. Harvest the yeast biomass by centrifugation (e.g., 5000 x g for 10 min). b. Wash the cell pellet with distilled water and re-centrifuge. c. The resulting cell paste can be stored at -20°C or processed immediately for extraction.

# Protocol 2: Torularhodin Extraction and Purification using Solvent Method

This protocol describes a common method for extracting and purifying **Torularhodin** from yeast biomass.

1. Cell Disruption: a. Resuspend the wet biomass in distilled water. b. Disrupt the yeast cells using methods such as bead beating, high-pressure homogenization, or enzymatic lysis to facilitate solvent penetration. c. Alternatively, a thermal acid treatment can be employed for efficient carotenoid release.[10]



- 2. Solvent Extraction: a. Add a mixture of acetone and hexane (e.g., 9:1 v/v) to the disrupted cell suspension.[2] b. Vortex or stir vigorously for 30 minutes at room temperature, protected from light. c. Centrifuge to separate the organic phase (containing carotenoids) from the cell debris and aqueous phase. d. Repeat the extraction on the pellet until it becomes colorless. e. Pool the organic extracts.
- 3. Purification by Silica Gel Chromatography: a. Concentrate the pooled extract under reduced pressure. b. Load the concentrated extract onto a silica gel column pre-equilibrated with hexane. c. Elute with a solvent gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of acetone and methanol. d. A specific elution solvent mixture of methanol/acetone/hexane (2/2/1, v/v/v) has been shown to be effective for purifying **Torularhodin**.[10][11] e. Collect the red-colored fractions corresponding to **Torularhodin**. f. Monitor the fractions by thin-layer chromatography (TLC) or HPLC.
- 4. Quantification: a. Evaporate the solvent from the purified fraction. b. Dissolve the purified **Torularhodin** in chloroform and measure the absorbance at its maximum absorption wavelength (~500 nm). c. The concentration can be determined using the absorption coefficient (E1% 1cm = 3342 in chloroform).[10]

## \*\*Protocol 3: Selective Extraction of Torularhodin using Supercritical CO<sub>2</sub> (SC-CO<sub>2</sub>) \*\*

This protocol outlines an environmentally friendly method for the selective extraction of **Torularhodin**.[12][13]

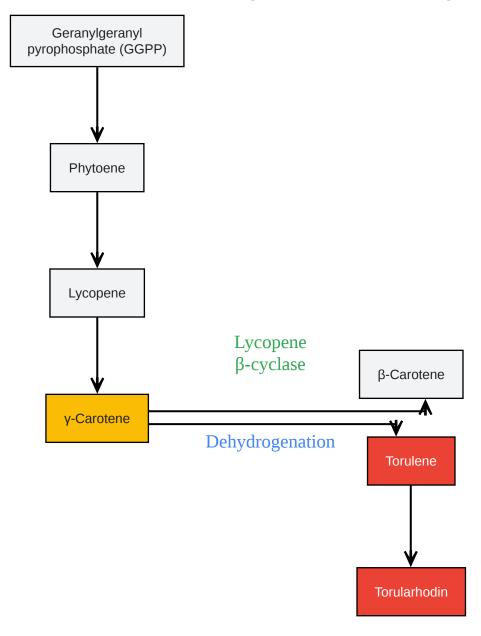
- 1. Biomass Preparation: a. Lyse and dry the yeast biomass.
- 2. Two-Step SC-CO<sub>2</sub> Extraction: a. Step 1 (Removal of Apolar Carotenoids): i. Pack the dried, lysed biomass into the extraction vessel. ii. Perform the first extraction step using supercritical CO<sub>2</sub> as the sole solvent. iii. Optimal conditions: 40°C and 300 bar.[12] iv. This step will extract less polar carotenoids like β-carotene and torulene. b. Step 2 (Selective Extraction of **Torularhodin**): i. Use the residual biomass from Step 1. ii. Perform the second extraction step using supercritical CO<sub>2</sub> with ethanol as a polar co-solvent. iii. Optimal conditions: 40°C and 300 bar.[12] iv. This step selectively extracts the more polar **Torularhodin**.



3. Product Recovery: a. Depressurize the supercritical fluid to precipitate the extracted **Torularhodin**. b. The resulting extract will have a high purity of **Torularhodin** (up to 97.9%). [12]

## **Mandatory Visualizations**

### **Diagram 1: Torularhodin Biosynthesis Pathway**

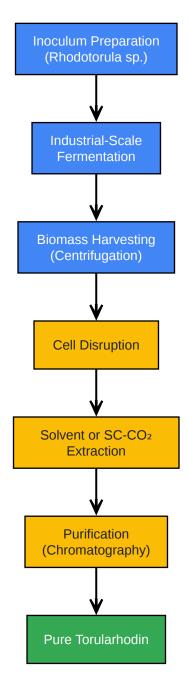


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Caption: Biosynthesis of Torularhodin from GGPP.



## Diagram 2: Experimental Workflow for Torularhodin Production

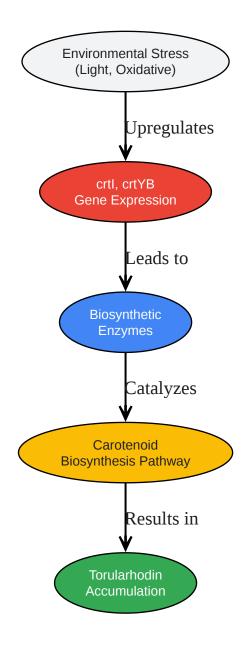


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Caption: Workflow for industrial **Torularhodin** production.

### Diagram 3: Regulation of Torularhodin Biosynthesis





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